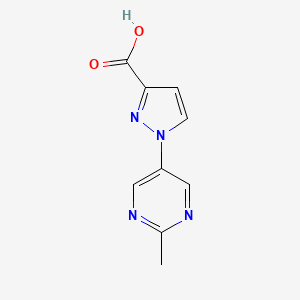

1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H8N4O2 |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

1-(2-methylpyrimidin-5-yl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H8N4O2/c1-6-10-4-7(5-11-6)13-3-2-8(12-13)9(14)15/h2-5H,1H3,(H,14,15) |

InChI Key |

OFNNBEWGLFLLDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=N1)N2C=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-5-carboxylic acid with hydrazine derivatives to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and molecular properties:

Key Observations:

- Substituent Effects on Acidity: The presence of electron-withdrawing groups (e.g., nitro in ) lowers the pKa of the carboxylic acid compared to electron-donating groups (e.g., methyl in ). The target compound's 2-methylpyrimidine group likely results in moderate acidity, intermediate between nitro-substituted and methyl-substituted analogues.

- Synthetic Yields: Pyrazole-3-carboxylic acids synthesized via methyl ester hydrolysis (e.g., ) achieve high yields (91–93%), suggesting robustness for scale-up.

- Thermal Stability: The methyl-substituted analogue has a defined melting point (150–152°C), while nitro- or heterocycle-substituted variants (e.g., ) lack such data, possibly due to decomposition or amorphous nature.

Biological Activity

1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid, with the CAS number 1858734-35-6, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 204.19 g/mol. Its structure features a pyrazole ring substituted with a pyrimidine moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1858734-35-6 |

| Molecular Formula | C9H8N4O2 |

| Molecular Weight | 204.19 g/mol |

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit activity against various viruses by inhibiting viral replication mechanisms. For instance, certain derivatives have demonstrated efficacy against the tobacco mosaic virus and herpes simplex virus (HSV-1) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory pathways and cytokine production. In particular, some studies have reported that related compounds can significantly reduce inflammation in models of carrageenan-induced edema .

Anticancer Activity

The anticancer properties of this compound are noteworthy. Research has shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain analogs have demonstrated cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from micromolar to nanomolar concentrations .

Table of Anticancer Activity

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| Related derivative | A549 | 26 |

| Another derivative | Hep-2 | 3.25 |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit kinases involved in cell signaling pathways that regulate cell proliferation and survival.

- Modulation of Cytokine Production : The compound may reduce the production of pro-inflammatory cytokines such as TNFα and IL-6, contributing to its anti-inflammatory effects.

- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a significant mechanism behind its anticancer activity.

Case Studies

Recent research has provided insights into the therapeutic potential of this compound:

- A study evaluating a series of pyrazole derivatives found that those containing a pyrimidine substitution exhibited enhanced anti-HSV activity compared to their non-substituted counterparts .

- Another investigation into the anticancer properties revealed that certain analogs not only inhibited cell growth but also induced significant apoptosis in targeted cancer cell lines .

Q & A

Q. What are the common synthetic routes for 1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves:

- Suzuki-Miyaura cross-coupling : For attaching the 2-methylpyrimidin-5-yl group to the pyrazole core. A Pd(PPh₃)₄ catalyst with arylboronic acids in degassed DMF/H₂O under reflux is often employed .

- Ester hydrolysis : Conversion of ethyl or methyl esters (e.g., ethyl 1H-pyrazole-3-carboxylate derivatives) to carboxylic acids using NaOH or HCl .

- Functionalization : Introduction of substituents via reactions with acid anhydrides, chlorides, or alkylating agents, followed by purification via column chromatography .

Q. How is the purity and structural integrity of this compound verified?

Methodological Answer:

- Chromatography : HPLC or GC (>95% purity thresholds) .

- Spectroscopy :

- Mass spectrometry : ESI-MS to validate molecular weight (e.g., [M+H]+ observed vs. calculated) .

- Elemental analysis : Confirms C, H, N composition .

Q. What analytical techniques are used to study its stability under physiological conditions?

Methodological Answer:

- LC-MS/MS : Tracks degradation products in simulated gastric fluid (pH 2–3) or plasma .

- pH-dependent stability assays : Measures acyl migration or hydrolysis rates (e.g., via ¹H NMR in D₂O at 37°C) .

- Forced degradation studies : Exposure to heat, light, or oxidizing agents to identify degradation pathways .

Advanced Research Questions

Q. How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methylpyrimidine vs. pyridyl groups) on target binding using IC₅₀ assays .

- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) or incubation time to minimize variability .

- Meta-analysis : Cross-reference data from kinase inhibition (e.g., PYCR1 enzyme assays ) and anti-inflammatory models .

Q. What computational methods predict its interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential maps for binding site compatibility .

- Molecular docking (AutoDock/Vina) : Simulates binding to kinases (e.g., ATP-binding pockets) using crystallographic data (PDB IDs) .

- Molecular dynamics (MD) simulations : Assesses binding stability over 100-ns trajectories in explicit solvent .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

Methodological Answer:

- Solvent selection : High-polarity solvents (e.g., DMSO/water mixtures) often yield suitable crystals, but may require vapor diffusion techniques .

- Polymorphism control : Slow cooling (0.1°C/min) from saturated solutions minimizes multiple crystal forms .

- Hirshfeld surface analysis : Resolves π-π stacking or hydrogen-bonding motifs (e.g., carboxylic acid dimerization) .

Q. How do substituent variations impact pharmacokinetic properties?

Methodological Answer:

- LogP measurements : Compare trifluoromethyl (LogP ~2.5) vs. difluoromethyl (LogP ~1.8) derivatives using shake-flask methods .

- Metabolic profiling : Incubate with liver microsomes to identify CYP450-mediated oxidation (e.g., methylpyrimidine → pyrimidine-N-oxide) .

- Plasma protein binding (PPB) : Equilibrium dialysis to assess albumin affinity (>90% binding correlates with reduced bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.